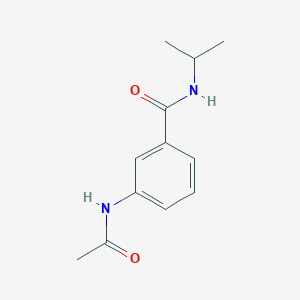![molecular formula C18H20N2O3 B267588 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the enzyme transglutaminase 2 (TG2), which plays a critical role in a variety of physiological and pathological processes.
Mécanisme D'action
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide is a selective inhibitor of TG2, which is a multifunctional enzyme that plays a critical role in various cellular processes, including cell adhesion, migration, and apoptosis. TG2 is also involved in the crosslinking of proteins, which is important for the maintenance of tissue structure and function. 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide binds to the active site of TG2 and prevents the formation of the covalent bond between the enzyme and its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, protection of neurons from oxidative stress, and reduction of inflammation. In addition, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to induce autophagy, a process by which cells degrade and recycle their own components, which is important for the maintenance of cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its selectivity for TG2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in water and its short half-life in vivo.
Orientations Futures
There are several future directions for research on 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, including the development of more potent and selective inhibitors of TG2, the investigation of its potential applications in other diseases, such as autoimmune disorders and fibrosis, and the exploration of its role in cellular signaling pathways. Moreover, the development of new methods for the delivery of 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, such as nanoparticles and liposomes, could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide involves a series of chemical reactions that start with the reaction of 3-(propylcarbamoyl)benzoic acid with thionyl chloride to form 3-(propylcarbamoyl)benzoyl chloride. This intermediate is then reacted with 2-methoxyaniline in the presence of a base to form 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and inflammation. TG2 has been shown to be overexpressed in many types of cancer, and 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth and metastasis of cancer cells by blocking the activity of TG2. In addition, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic protein aggregates in neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to reduce inflammation by inhibiting the activity of TG2, which is involved in the regulation of the immune response.
Propriétés
Nom du produit |
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-methoxy-N-[3-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-19-17(21)13-7-6-8-14(12-13)20-18(22)15-9-4-5-10-16(15)23-2/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
JQNJYOVONFRYAH-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B267505.png)
![2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267509.png)
![3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267510.png)
![N-(3-{[(acetylamino)carbothioyl]amino}phenyl)acetamide](/img/structure/B267511.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B267513.png)
![N,N-diethyl-3-{[(propionylamino)carbothioyl]amino}benzamide](/img/structure/B267514.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)acetamide](/img/structure/B267516.png)
![3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267517.png)
![N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267518.png)
![N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide](/img/structure/B267520.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267522.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide](/img/structure/B267523.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide](/img/structure/B267524.png)
